

Technical Support Center: Ivermectin Degradation & Impurity Profiling

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Compound of Interest

Compound Name: *rac-2,3-Dehydro-3,4-dihydro Ivermectin*
CAS No.: 1135339-49-9
Cat. No.: B1146510

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Topic: *rac-2,3-Dehydro-3,4-dihydro Ivermectin* (EP Impurity I)

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Core Identity & Chemical Context

User Question: I have detected an unknown peak in my Ivermectin stress samples. Is "***rac-2,3-Dehydro-3,4-dihydro Ivermectin***" a known degradant, and how do I distinguish it?

Technical Response: Yes, this compound is a known degradation product, specifically categorized as Ivermectin EP Impurity I (European Pharmacopoeia). It arises primarily through base-catalyzed isomerization.

Parameter	Technical Detail
Common Name	Ivermectin EP Impurity I
Chemical Name	rac-2,3-Dehydro-3,4-dihydro Ivermectin
CAS Registry	1135339-49-9
Structural Change	Migration of the double bond from position (native) to (conjugated).
Stereochemistry	The "rac" (racemic) or "mixture of diastereomers" designation indicates that the hydrogenation/saturation at position C4 during the bond migration results in mixed stereochemistry, or the loss of stereochemical integrity at the adjacent centers.
Primary Cause	Base-catalyzed isomerization (High pH stress).

Degradation Mechanism (The "Why")

User Question: What specific conditions trigger the formation of this impurity? I need to justify the pathway in my stability report.

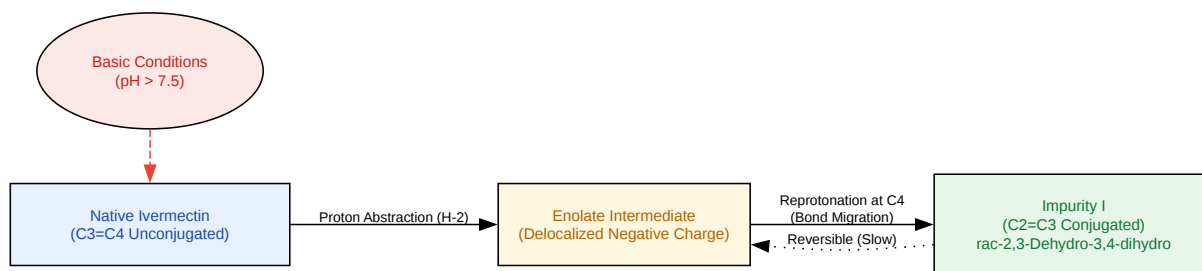
Technical Response: The formation of Impurity I is driven by the acidity of the proton at the C2 position. In the native Ivermectin structure, the C3=C4 double bond is isolated. Under basic conditions, the C2 proton (which is

to the C1 carbonyl and allylic to the C3=C4 system) is abstracted, leading to thermodynamic equilibration.

Mechanism of Formation

The double bond migrates to the C2-C3 position to form an

-unsaturated lactone, which is thermodynamically more stable due to conjugation with the C1 carbonyl group.



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Figure 1: Base-catalyzed isomerization pathway converting Ivermectin to Impurity I via an enolate intermediate.

Troubleshooting & Detection (The "How")

User Question: I cannot separate Impurity I from the main Ivermectin peak using my standard C18 method. How do I optimize resolution?

Technical Response: Impurity I is a structural isomer with very similar hydrophobicity to the parent compound, making separation challenging on standard C18 columns. However, the conjugation of the double bond alters its UV absorption profile and slight polarity shift.

Diagnostic Workflow

Step 1: Check UV Absorbance Ratios

Because Impurity I possesses an

-unsaturated carbonyl (C1=O conjugated with C2=C3), it exhibits a bathochromic shift (red shift) compared to native Ivermectin.

- Ivermectin: Max absorption ~245 nm (due to the diene system elsewhere in the molecule).
- Impurity I: Enhanced absorption in the 250–260 nm region due to the new conjugation.

- Action: Extract the UV spectrum of the co-eluting peak. If the shoulder/peak shows a distinct ratio change at 254 nm vs 245 nm compared to the standard, Impurity I is likely present.

Step 2: Chromatographic Optimization Protocol

If co-elution persists, switch selectivity mechanisms.

Variable	Standard Condition	Optimized for Impurity I	Reasoning
Column Phase	C18 (ODS)	Phenyl-Hexyl or C8	Phenyl phases offer - interactions that discriminate the conjugated C2=C3 bond better than pure hydrophobicity.
Mobile Phase	MeOH/Water	Acetonitrile/Water	ACN often provides sharper peak shapes for avermectin isomers; MeOH can mask selectivity differences.
Temperature	25°C - 30°C	40°C - 45°C	Higher temperature improves mass transfer and can alter the selectivity of the rigid macrocycle isomers.
Gradient	Isocratic	Shallow Gradient	Use a shallow slope (e.g., 0.5% B per min) around the elution time of Ivermectin.

Step 3: Mass Spectrometry Confirmation

- Parent Ion: Both Ivermectin and Impurity I have the same nominal mass (Isomers).
- Differentiation: You must rely on MS/MS fragmentation.
 - Impurity I often shows a distinct fragmentation pattern involving the lactone ring opening due to the altered stability of the conjugated system. Look for differences in the intensity of the aglycone fragments.

Prevention & Control Strategies

User Question: We are seeing this impurity increase during formulation stability studies. How do we control it?

Technical Response: Since this is a base-catalyzed pathway, pH control is the critical control point (CCP).

- Excipient Compatibility: Avoid alkaline excipients (e.g., certain grades of Magnesium Stearate or Calcium Carbonate) that create a micro-environmental pH > 7.0.
- Solvent pH: Ensure manufacturing solvents are neutral or slightly acidic. Avermectins are most stable in the pH 4.5 – 6.5 range.
- Glassware: In trace analysis, even alkaline residues on glassware (from detergents) can trigger this isomerization during sample preparation. Acid-wash glassware or use disposable inert plasticware for low-level impurity analysis.

References

- European Pharmacopoeia (Ph.[1] Eur.). Ivermectin Monograph 1336. (Defines Impurity I and limits).
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